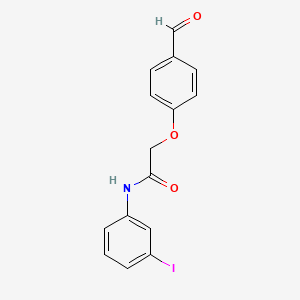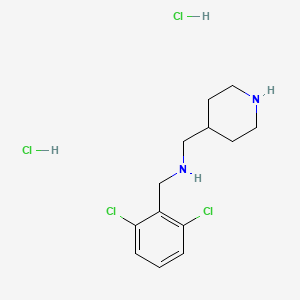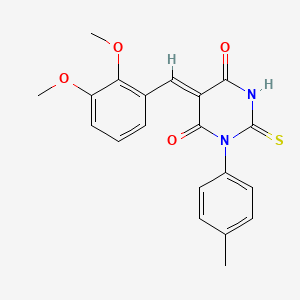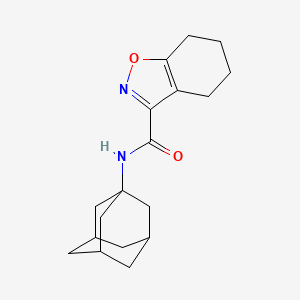
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide
Vue d'ensemble
Description
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase inhibitors. It was discovered by Pfizer and is currently being developed by Pfizer and Takeda Pharmaceuticals for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide selectively inhibits Janus kinase 3 (JAK3), which is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting JAK3, 1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide reduces the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the production of various pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17), which are involved in the pathogenesis of autoimmune diseases. 1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide has also been shown to reduce the number of circulating T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide has several advantages for lab experiments, including its potent and selective inhibition of JAK3, its ability to reduce the activation and proliferation of T cells, and its anti-inflammatory and immunosuppressive effects. However, 1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide also has several limitations, including its potential for off-target effects, its limited efficacy in some autoimmune diseases, and its potential for adverse effects, such as increased risk of infections and malignancies.
Orientations Futures
There are several future directions for the research and development of 1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide. One direction is to further investigate its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Another direction is to investigate its potential for combination therapy with other immunosuppressive agents. Additionally, there is a need to further investigate its safety and efficacy in long-term use and in special populations, such as pregnant women and children. Finally, there is a need to develop more selective and potent JAK3 inhibitors with fewer adverse effects.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various autoimmune diseases. It has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of various cytokines that play a key role in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2S/c11-9-2-1-3-10(12)8(9)6-16(14,15)13-7-4-5-7/h1-3,7,13H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDNXPSGQQZHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4676420.png)
![N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4676425.png)

![4-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4676436.png)

![3,4-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4676452.png)

![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4676481.png)
![3-benzyl-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4676492.png)
![2-(2-fluorophenyl)-4-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4676502.png)


![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4676524.png)
